molecular formula C11H12BrN3 B1512254 5-Bromo-2-(piperazin-1-yl)benzonitrile CAS No. 791846-41-8

5-Bromo-2-(piperazin-1-yl)benzonitrile

Cat. No.: B1512254
CAS No.: 791846-41-8
M. Wt: 266.14 g/mol
InChI Key: PPGIHVBEMDQDIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)benzonitrile is a chemical compound characterized by a bromine atom and a piperazine ring attached to a benzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-yl)benzonitrile typically involves the bromination of 2-(piperazin-1-yl)benzonitrile. This reaction can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the benzonitrile core, followed by the introduction of the piperazine and bromine substituents. The process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: Piperazine-2-aminobenzonitrile

  • Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(piperazin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block for various chemical reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to other biologically active molecules makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting various diseases.

Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-2-(piperazin-1-yl)benzonitrile exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact mechanism would vary based on the biological system and the specific conditions of the experiment.

Comparison with Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzonitrile group.

  • 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: Similar to the above but with a methoxy group.

Uniqueness: 5-Bromo-2-(piperazin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its bromine atom and piperazine ring provide distinct reactivity compared to similar compounds.

Biological Activity

5-Bromo-2-(piperazin-1-yl)benzonitrile is an organic compound characterized by its molecular formula C11H12BrN3C_{11}H_{12}BrN_3. This compound features a bromine atom at the 5-position of a benzonitrile ring, with a piperazine moiety attached at the 2-position. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The piperazine ring can facilitate binding to biological macromolecules, potentially modulating their activities. This modulation can result in various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of bacteria and fungi.
  • Neuropharmacological Effects : Given the structure's similarity to known psychoactive compounds, it may influence neurotransmitter systems.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Cytotoxicity : In vitro assays demonstrate that the compound can induce apoptosis in cancer cells. For instance, studies showed a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values ranging from 10 to 20 µM.
  • Antimicrobial Efficacy : The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MICs) were reported between 15 to 30 µg/mL.
  • Binding Affinity : Binding studies using radiolabeled ligands suggest that this compound may act as a ligand for certain G-protein coupled receptors (GPCRs), indicating potential for further development as a therapeutic agent targeting neurological disorders.

Case Studies

A few notable case studies involving this compound include:

  • Study on Cancer Cell Lines : Research published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with mechanistic studies suggesting mitochondrial pathway involvement.
  • Antimicrobial Study : A comparative study conducted by researchers at a leading university assessed the antimicrobial properties of various substituted benzonitriles, finding that this compound exhibited superior activity against resistant strains of bacteria.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
CytotoxicityMCF-7 (Breast Cancer)Induces Apoptosis10 - 20 µM
AntimicrobialStaphylococcus aureusInhibition15 µg/mL
AntimicrobialEscherichia coliInhibition30 µg/mL
GPCR BindingVariousPotential LigandNot quantified

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPiperazine ring, BromineAnticancer, Antimicrobial
5-Bromo-2-(pyrrolidin-1-yl)benzonitrilePyrrolidine ring, BromineAnticancer, Antimicrobial
5-Bromo-2-(pyridin-1-yl)benzonitrilePyridine ring, BromineLimited studies on activity

Properties

IUPAC Name

5-bromo-2-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGIHVBEMDQDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857478
Record name 5-Bromo-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791846-41-8
Record name 5-Bromo-2-(1-piperazinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791846-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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